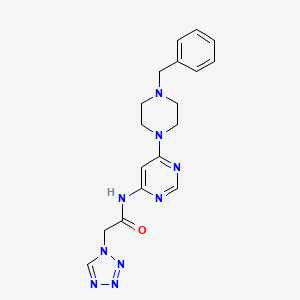

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N9O/c28-18(12-27-14-21-23-24-27)22-16-10-17(20-13-19-16)26-8-6-25(7-9-26)11-15-4-2-1-3-5-15/h1-5,10,13-14H,6-9,11-12H2,(H,19,20,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIHIYDASNMRSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

Pyrimidine Ring Formation: The benzylpiperazine intermediate is then reacted with a pyrimidine derivative, such as 4-chloropyrimidine, under nucleophilic substitution conditions.

Tetrazole Introduction: The resulting compound is further reacted with sodium azide and triethylamine to introduce the tetrazole group via a cycloaddition reaction.

Acetamide Formation: Finally, the compound undergoes acylation with chloroacetyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The 1H-tetrazole moiety (pKa ~4.9) participates in acid-base and substitution reactions:

a) Deprotonation and Alkylation

Under basic conditions (e.g., K₂CO₃/DMF), the tetrazole’s N1-H undergoes deprotonation, enabling alkylation with electrophiles like alkyl halides or epoxides. For example:

Example : Reaction with methyl iodide yields 1-methyltetrazole derivatives, confirmed via loss of the N1-H signal.

b) Coordination and Metal Complexation

The tetrazole’s nitrogen lone pairs coordinate transition metals (e.g., Cu, Pd), facilitating catalytic cross-coupling reactions or forming bioactive metallocomplexes .

Pyrimidine Core Modifications

The pyrimidine ring undergoes electrophilic and nucleophilic substitutions:

a) Nucleophilic Aromatic Substitution

The 4- and 6-positions of pyrimidine are susceptible to nucleophilic attack. In the parent compound, the 6-position is already substituted with 4-benzylpiperazine, synthesized via SNAr using 6-chloropyrimidine and benzylpiperazine under refluxing DMF .

b) Functionalization at Position 2

The 2-amino group (if present) reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides. For example, acetylation with acetic anhydride yields N-acetyl derivatives .

Piperazine Ring Reactions

The 4-benzylpiperazine group undergoes:

a) N-Alkylation/Acylation

Piperazine’s secondary amines react with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form quaternary ammonium salts or amides, respectively .

b) Benzyl Group Removal

Hydrogenolysis (H₂/Pd-C) cleaves the benzyl group, generating a free piperazine intermediate for further derivatization .

Acetamide Group Transformations

The 2-(1H-tetrazol-1-yl)acetamide side chain participates in:

a) Hydrolysis

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide hydrolyzes to 2-(1H-tetrazol-1-yl)acetic acid, confirmed by IR loss of the amide C=O stretch (~1650 cm⁻¹) .

b) Condensation Reactions

The amide’s NH₂ group reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, characterized by a new imine signal at δ 8.3–8.5 ppm .

Multi-Component Reactions (MCRs)

The compound serves as a building block in Ugi and Passerini reactions. For example, with aldehydes and isocyanides, it forms tetrazole-containing peptidomimetics .

Stability and Degradation Pathways

Scientific Research Applications

Acetylcholinesterase Inhibition

Recent studies have identified this compound as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

In addition to its AChE inhibitory activity, this compound exhibits neuroprotective properties. Research indicates that it may mitigate oxidative stress-induced neuronal damage, suggesting potential antioxidant effects that could contribute to its therapeutic profile.

Therapeutic Potential

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development in several therapeutic areas:

- Neurodegenerative Diseases : Its role as an AChE inhibitor positions it as a potential treatment for Alzheimer's disease.

- Cancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through modulation of cell signaling pathways.

- Psychiatric Disorders : The benzylpiperazine moiety is known for its psychoactive properties, indicating possible applications in treating mood disorders.

In Vivo Studies

Several animal model studies have demonstrated the efficacy of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide in improving cognitive function. Behavioral tests such as the Morris water maze have shown enhanced memory and learning capabilities in treated subjects .

Molecular Docking Studies

Computational studies using molecular docking techniques have illustrated favorable binding interactions between this compound and the active site of AChE, supporting its potential as an effective inhibitor .

Mechanism of Action

The mechanism of action of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on benzothiazole derivatives (e.g., N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide ), which share the 2-(1H-tetrazol-1-yl)acetamide functional group but differ in the core heterocyclic scaffold (benzothiazole vs. pyrimidine) and substituents (benzylpiperazine vs. alkoxy groups). Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:

Table 1: Key Differences Between the Target Compound and Benzothiazole Derivatives

Key Findings from Comparable Studies

Tetrazole Role: Both compounds leverage the tetrazole group for hydrogen bonding and metabolic resistance. Tetrazoles are known to mimic carboxylates, enhancing target affinity without susceptibility to esterase cleavage .

Heterocyclic Core Impact :

- Pyrimidine derivatives (like the target compound) are often explored for kinase inhibition or antiviral activity due to their planar structure and ability to intercalate.

- Benzothiazole derivatives (e.g., Compound 8a–b) exhibit stronger antimicrobial activity, likely due to the sulfur atom in the thiazole ring enhancing membrane permeability .

Substituent Effects :

- The benzylpiperazine group in the target compound may confer selectivity for serotonin or dopamine receptors, as seen in related antipsychotic agents.

- Alkoxy groups in benzothiazole derivatives improve lipophilicity, aiding in passive diffusion across bacterial membranes .

Biological Activity

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N6O |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 1421584-25-9 |

This compound features a benzylpiperazine moiety linked to a pyrimidine ring and a tetrazole group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may include:

- Formation of the pyrimidine derivative : This involves the reaction of appropriate precursors under acidic or basic conditions to form the pyrimidine core.

- Introduction of the benzylpiperazine moiety : This is achieved through reductive amination or coupling reactions.

- Tetrazole formation : The tetrazole ring can be synthesized via cyclization reactions involving azides and carbonyl compounds.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies using the MTT assay showed that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent . The mechanism appears to involve apoptosis induction through mitochondrial pathways.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Receptor Binding : It may act as an antagonist or agonist for certain receptors involved in cell signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

Molecular docking studies have been employed to predict binding affinities and elucidate the interaction mechanisms with target proteins .

Study 1: Antimicrobial Efficacy

In a recent study, derivatives including this compound were tested against various bacterial strains. The results indicated that these compounds exhibited MIC values ranging from 5 to 20 µg/mL, showcasing their potential as effective antimicrobial agents .

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on breast cancer cells. The results demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling pyrimidine intermediates with tetrazole-containing acetamide precursors. For example, analogous compounds (e.g., piperazine-pyrimidine derivatives) are synthesized via nucleophilic substitution or Buchwald-Hartwig amination . Optimization includes:

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, with ligand systems like XPhos to enhance efficiency .

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Temperature Control : Stepwise heating (60–100°C) minimizes side reactions during cyclization .

- Yield Monitoring : LC-MS or TLC at each step ensures intermediate purity before proceeding .

Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzylpiperazine and tetrazole moieties) and assesses purity (>95%) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₂H₂₄N₈O) and detects isotopic patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

- HPLC-PDA : Quantifies impurities (<0.1% by area normalization) using C18 columns and acetonitrile/water gradients .

Q. What preliminary pharmacological assays are recommended to assess its bioactivity?

- Methodological Answer :

- In Vitro Screening :

- Kinase Inhibition Assays : Use TR-FRET-based platforms (e.g., LanthaScreen®) to test activity against kinases (e.g., EGFR, PI3K) .

- Cellular Viability (MTT Assay) : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) .

- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (KD < 100 nM considered promising) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for specific receptors?

- Methodological Answer :

- Analog Library Synthesis : Modify the benzylpiperazine (e.g., 4-fluorobenzyl) or tetrazole (e.g., 5-methyltetrazole) groups .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with receptor subtypes (e.g., dopamine D2 vs. serotonin 5-HT1A) .

- Selectivity Profiling : Screen against panels of 50+ GPCRs or kinases (Eurofins Cerep) to identify off-target effects .

Q. What computational strategies are effective in predicting metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate CYP450 metabolism (e.g., CYP3A4 liability) and Ames test outcomes .

- Metabolite Identification : LC-MS/MS with hepatocyte incubations identifies phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Toxicity Profiling : Tox21 assays (mitochondrial membrane potential, oxidative stress) in HepG2 cells .

Q. How can contradictory data from kinase inhibition assays and cellular viability studies be resolved?

- Methodological Answer :

- Dose-Response Refinement : Test 10-dose IC₅₀ curves (0.1 nM–100 µM) to rule out assay artifacts .

- Off-Target Analysis : CRISPR knockouts of suspected kinases validate on-target effects .

- Pathway Analysis : RNA-seq or phosphoproteomics identifies compensatory pathways (e.g., MAPK activation bypassing PI3K inhibition) .

Q. What advanced synthetic strategies (e.g., flow chemistry, microwave-assisted synthesis) could enhance scalability?

- Methodological Answer :

- Flow Chemistry : Continuous synthesis of pyrimidine intermediates reduces reaction times (e.g., 30 min vs. 24 hr batch) and improves safety .

- Microwave-Assisted Cyclization : Achieves >90% yield in tetrazole formation (150°C, 20 min) .

- Enzymatic Catalysis : Lipases or transaminases for enantioselective synthesis of chiral intermediates .

Q. What are the key challenges in resolving stereochemical or polymorphic ambiguities during crystallization?

- Methodological Answer :

- Polymorph Screening : High-throughput crystallization (e.g., 96-well plates with 20 solvents) identifies stable forms .

- VCD Spectroscopy : Vibrational circular dichroism distinguishes enantiomers in amorphous solids .

- Synchrotron XRD : Resolves crystal packing defects at <1 Å resolution .

Q. How can in vivo pharmacokinetic studies be optimized to assess brain penetration or tissue distribution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.